Technical Guide: Mono(Ethyl-alanine) Amidate Prodrug Architecture
Technical Guide: Mono(Ethyl-alanine) Amidate Prodrug Architecture
This guide provides an in-depth technical analysis of Mono(Ethyl-alanine) Amidate , a critical phosphoramidate prodrug moiety used to enhance the intracellular delivery of nucleotide analogs (e.g., GS-9131, metabolites of Remdesivir/Sofosbuvir analogs).
Subject: Optimization of Nucleotide Delivery via Phosphoramidate Monoamidate Technology Context: Antiviral & Anticancer Nucleotide Analog Development
Part 1: Executive Technical Summary
Mono(Ethyl-alanine) amidate refers to a specific ProTide (Pronucleotide) structural motif designed to mask the anionic phosphate groups of nucleotide analogs. By neutralizing the negative charge of the phosphate via a P-N bond (amidate) linked to an amino acid ester (L-alanine ethyl ester), this moiety transforms hydrophilic nucleotides into lipophilic prodrugs capable of passive membrane diffusion.
Unlike "bis-amidates" (which attach two amino acid groups) or simple esters, the mono-amidate strategy typically pairs the amino acid ester with an aryl group (e.g., phenol). This asymmetry introduces a chiral center at the phosphorus atom, necessitating rigorous stereochemical control during synthesis to maximize catalytic activation by intracellular enzymes like Cathepsin A and Hint1 .
Core Chemical Identity
-
IUPAC Fragment: Ethyl (2S)-2-[[hydroxy(phenoxy)phosphoryl]amino]propanoate (variable depending on the leaving group).
-
Key Components:
-
L-Alanine Ethyl Ester: The "trigger" moiety recognized by intracellular esterases.
-
Phosphoramidate Bond (P-N): A chemically stable bond in plasma that becomes labile only after ester hydrolysis.
-
P-Chirality: The phosphorus atom is chiral (
or ), significantly affecting metabolic processing rates.
-
Part 2: Mechanism of Action (The Self-Validating System)
The efficacy of Mono(Ethyl-alanine) amidate relies on a "self-validating" metabolic cascade. The molecule must remain stable in plasma (to prevent systemic toxicity) but rapidly degrade inside the target cell. This selectivity is engineered through specific enzyme kinetics.
The Activation Pathway
The activation follows a strict chronological order. If any step fails (e.g., premature hydrolysis in plasma), the system invalidates itself, leading to poor efficacy.
-
Cellular Entry: The lipophilic ethyl ester and aryl group mask the phosphate charges, allowing passive diffusion across the lipid bilayer.
-
The Trigger (Ester Hydrolysis): Intracellular Cathepsin A (CatA) or Carboxylesterase 1 (CES1) hydrolyzes the ethyl ester to a carboxylic acid.
-
Note: The choice of Ethyl (vs. Isopropyl or Methyl) modulates the rate of this hydrolysis. Ethyl esters are generally hydrolyzed faster than isopropyl esters (used in Tenofovir Alafenamide) but slower than methyl esters.
-
-
The Clock (Cyclization): The newly formed carboxylic acid nucleophilically attacks the phosphorus, displacing the aryl (phenol) group. This forms an unstable five-membered cyclic mixed anhydride.
-
Spontaneous Hydrolysis: The ring opens via water attack, releasing the phenol and leaving an unstable phosphoramidate metabolite.
-
Payload Release (Hint1): The Histidine Triad Nucleotide-Binding Protein 1 (Hint1 ) phosphoramidase cleaves the P-N bond, releasing the free nucleoside monophosphate (which is then phosphorylated to the active triphosphate).
Pathway Visualization
The following diagram illustrates the critical "activation cascade" for a generic Mono(Ethyl-alanine) amidate prodrug.
Figure 1: The metabolic activation pathway of Mono(Ethyl-alanine) amidate prodrugs.[1] Red arrows indicate enzymatic steps; dashed arrows indicate spontaneous chemical rearrangements.
Part 3: Synthesis & Stereochemical Control
Synthesizing Mono(Ethyl-alanine) amidate requires precise control over the phosphorus chirality. The
Reagents and Precursors[2]
-
Nucleophile: L-Alanine Ethyl Ester Hydrochloride (CAS 1115-59-9).[]
-
Quality Criticality: Must be enantiomerically pure (L-isomer). D-isomer contamination leads to inactive prodrugs as human enzymes are stereospecific for L-amino acids.
-
-
Phosphorylating Agent: Phenyl dichlorophosphate (or p-nitrophenyl analogs for better leaving group ability).
-
Base: Triethylamine or N-Methylimidazole (NMI) to scavenge HCl.
Synthetic Workflow (The Chlorophosphate Route)
This method is standard for generating the P-N bond.
-
Formation of Phenyl-(Ethoxy-L-Alaninyl)-Chlorophosphate:
-
Reaction of Phenyl dichlorophosphate with L-Alanine ethyl ester (1:1 stoichiometry) at -78°C.
-
Control: Low temperature is mandatory to prevent "bis-amidate" formation (double substitution).
-
-
Coupling to Nucleoside:
-
The chlorophosphate intermediate reacts with the nucleoside's 5'-hydroxyl group.
-
Catalyst: N-Methylimidazole (NMI) acts as a nucleophilic catalyst.
-
-
Chiral Separation:
-
The result is a mixture of diastereomers (
). -
Method: Preparative HPLC or fractional crystallization is required to isolate the biologically more active isomer (often designated as Isomer A or B, e.g., GS-9131 Isomer A).
-
Synthesis Diagram[2]
Figure 2: Synthetic workflow for isolating pure Mono(Ethyl-alanine) amidate prodrugs.
Part 4: Pharmacokinetics & Comparative Analysis
The "Ethyl-alanine" moiety is a specific tuning of the ProTide technology. Below is a comparison with other common moieties like Isopropyl-alanine (used in Sofosbuvir/TAF).
Quantitative Comparison Table
| Feature | Mono(Ethyl-alanine) | Mono(Isopropyl-alanine) | Impact on Drug Design |
| Ester Hydrolysis Rate | Fast | Moderate/Slow | Ethyl is preferred when rapid intracellular activation is needed, but may suffer from lower plasma stability compared to isopropyl. |
| Lipophilicity (LogP) | Moderate | High | Isopropyl derivatives are more lipophilic, potentially aiding deeper tissue penetration (e.g., lymphoid tissue). |
| Enzyme Specificity | Cathepsin A / CES1 | Cathepsin A | Ethyl esters are broader substrates; Isopropyl esters are highly specific for Cathepsin A (crucial for PBMC targeting). |
| Example Drug | GS-9131 (Investigational) | Sofosbuvir, Tenofovir Alafenamide | GS-9131 demonstrated that ethyl-alanine could achieve 50-fold higher activity than parent nucleotide in specific contexts [1]. |
Stability Data Interpretation
-
Plasma Stability: Mono(Ethyl-alanine) amidates generally show half-lives (
) of >30 minutes in human plasma, sufficient for oral bioavailability. -
Intracellular Accumulation: In PBMC (Peripheral Blood Mononuclear Cells), the ethyl-alanine motif can drive intracellular triphosphate concentrations 50-100x higher than the parent nucleoside [1].
Part 5: References
-
Ray, A. S., et al. (2008).[1][3] "Design and Profiling of GS-9148, a Novel Nucleotide Analog Active against Nucleoside-Resistant Variants of Human Immunodeficiency Virus Type 1, and Its Orally Bioavailable Phosphonoamidate Prodrug, GS-9131."[3] Antimicrobial Agents and Chemotherapy, 52(2), 648–654.
-
McGuigan, C., et al. (2006). "Phosphoramidate ProTides of the anticancer agent gemcitabine retain activity in resistant cancer cells." Journal of Medicinal Chemistry, 49(20), 6138-6140.
-
Murakami, E., et al. (2010). "Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977." Journal of Biological Chemistry, 285(45), 34337-34347. (Context on Hint1 activation).
-
Mehellou, Y., et al. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry, 61(6), 2211–2226.
